
1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid” is a chemical compound with the CAS Number: 1515029-32-9 . It has a molecular weight of 204.21 . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C6H8N2O4S/c1-8-3-4 (6 (9)10)2-5 (8)13 (7,11)12/h2-3H,1H3, (H,9,10) (H2,7,11,12) . The InChI key is ZAAQRNWPWFNWNY-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
The physical form of “this compound” is a powder . The compound is stored at room temperature . The molecular formula of the compound is C6H8N2O4S .
Scientific Research Applications
Catalytic Applications in Organic Synthesis
1-Methyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid has been explored for its potential in organic synthesis. Research indicates its usefulness in the synthesis of various organic compounds. For instance, it has been utilized in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives. These processes involve condensation reactions and have been shown to be effective under mild and solvent-free conditions, indicating the compound's efficiency and environmental friendliness (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Antibacterial Applications
Studies have shown that derivatives of this compound exhibit potent antibacterial activity. This includes effectiveness against a range of Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa. The compound's derivatives have been evaluated for their potential as novel carbapenem antibiotics, showcasing their significance in the field of antibacterial research (Iso et al., 1996).
Environmental Chemistry and Toxicology
In environmental chemistry and toxicology, research on compounds similar to this compound, such as perfluoroalkyl acids, has been significant. These studies focus on their global distribution, environmental persistence, and potential toxicity in both humans and wildlife. Understanding the toxicokinetics and modes of action of these compounds is crucial for assessing their environmental and health impacts (Andersen et al., 2008).
Photophysical Properties in Lanthanide Complexes
The pyrrole-derivatized carboxylic acids, similar in structure to this compound, have been used as ligands in lanthanide coordination compounds. Research in this area focuses on understanding the photophysical behavior of these ligands, which is critical for enhancing the luminescent properties of Ln3+ complexes. This can be crucial for various industrial applications, including lighting and display technologies (Law et al., 2007).
Safety and Hazards
properties
IUPAC Name |
1-methyl-5-sulfamoylpyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4S/c1-8-3-4(6(9)10)2-5(8)13(7,11)12/h2-3H,1H3,(H,9,10)(H2,7,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAQRNWPWFNWNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1S(=O)(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-butyl-1-[1-(5,6-dimethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2682024.png)
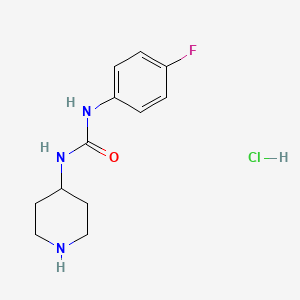
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2682029.png)
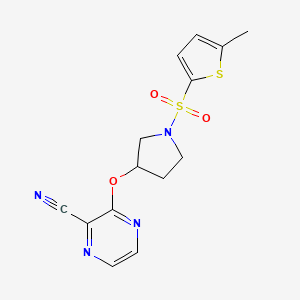
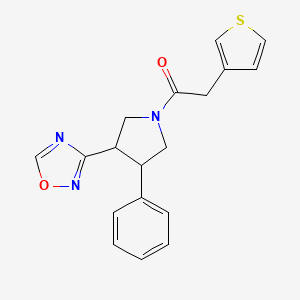
![(1S,2S)-1-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]-2-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B2682035.png)
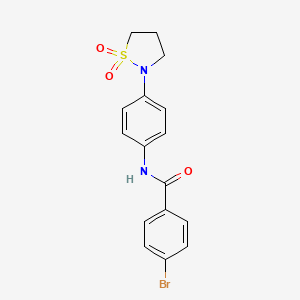

![(5-Fluoropyridin-3-yl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682038.png)
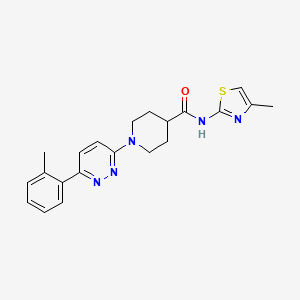
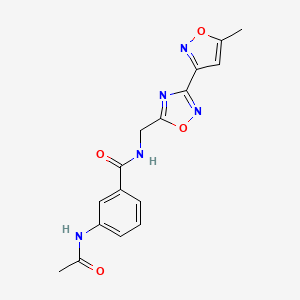
![N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide](/img/structure/B2682043.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide](/img/structure/B2682044.png)
